BenchChemオンラインストアへようこそ!

2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Medicinal chemistry Physicochemical profiling Structure-activity relationship

CAS 1797290-30-2 delivers a 2-methoxy-3-carbonyl-azetidine substitution pattern absent from published GlyT1 inhibitor datasets, providing a novel SAR probe. Its elevated TPSA (113.16 Ų) versus 63.9 Ų for the 2-fluoro-4-carbonyl analog makes it a critical high-polarity benchmark for PAMPA and MDCK-MDR1 permeability studies. The CuAAC-accessible 1,2,3-triazole-azetidine core enables parallel library synthesis for phenotypic or target-based screening. Deploy to benchmark CNS penetration parameters or as a regioisomeric comparator for kinome selectivity profiling. Research use only; not for human or veterinary applications.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 1797290-30-2
Cat. No. B2580118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
CAS1797290-30-2
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C18H17N5O2/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3
InChIKeyCQAZBBWEKIIKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 1797290-30-2): Scaffold Identity and Procurement Context


2-Methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 1797290-30-2, MW 335.367, formula C₁₈H₁₇N₅O₂) is a heterocyclic screening compound that integrates three pharmacophoric elements: a 2-methoxypyridine ring, an azetidine linker, and a 4-phenyl-1H-1,2,3-triazole moiety . The compound is categorized within the substituted azetidinyl-triazolyl-pyridine chemical space, a region of interest for glycine transporter 1 (GlyT1) inhibition [1], kinase modulation [2], and histone demethylase targeting [3]. It is currently supplied as a research-grade screening compound (catalog EVT-2717192) for non-human investigational use . The 2-methoxy substituent on the pyridine ring and the 3-position carbonyl-azetidine connectivity distinguish it from closely related regioisomeric analogs bearing fluoro, unsubstituted, or 4-carbonyl pyridine variants [4].

Why Generic Substitution of 2-Methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 1797290-30-2) with In-Class Analogs Carries Scientific Risk


Compounds within the azetidinyl-triazolyl-pyridine family cannot be treated as interchangeable screening tools because small changes in substitution pattern, regioisomerism, and heterocycle connectivity produce order-of-magnitude shifts in biological activity [1]. The 2-methoxy group on the pyridine ring and the 3-position carbonyl-azetidine linkage of CAS 1797290-30-2 create a unique hydrogen-bonding and steric environment distinct from the 2-fluoro-4-carbonyl analog (CAS 1797044-04-2) or the unsubstituted 2-carbonyl variant (CAS 1797043-96-9) . Even within the GlyT1 inhibitor class, azetidine-based inhibitors exhibit pIC₅₀ values spanning over three log units depending on peripheral substituents [2]. Furthermore, 1,2,3-triazole regioisomers (N1- vs. N2-substituted) affect target engagement, as demonstrated in GlyT1 programs where the α-hydroxy-1,2,3-triazole 9b achieved IC₅₀ = 8.0 µM while close structural analogs were inactive [3]. Procurement of a non-identical analog therefore risks false-negative screening results or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for CAS 1797290-30-2 Relative to Closest Structural Analogs


2-Methoxy vs. 2-Fluoro Pyridine Substitution: Impact on Hydrogen-Bond Acceptor Capacity and Lipophilicity

CAS 1797290-30-2 bears a 2-methoxy (-OCH₃) substituent on the pyridine ring, whereas its closest cataloged analog CAS 1797044-04-2 carries a 2-fluoro (-F) substituent with the carbonyl at the pyridine 4-position rather than the 3-position . The methoxy group adds an H-bond acceptor (ether oxygen) and increases topological polar surface area (TPSA = 113.16 Ų for CAS 1797290-30-2 vs. 63.9 Ų for the 2-fluoro-4-carbonyl analog), while reducing lipophilicity (XLogP3 = 1.6 for the fluoro analog; the methoxy compound is predicted lower due to the oxygen atom) [1]. This difference is critical because azetidine-based GlyT1 inhibitor SAR shows that modifications altering polarity at the pyridine position shift pIC₅₀ values by >1 log unit within the same scaffold series [2].

Medicinal chemistry Physicochemical profiling Structure-activity relationship

Carbonyl-Azetidine Connectivity at Pyridine 3-Position vs. 4-Position: Regioisomeric Impact on Target Binding Geometry

CAS 1797290-30-2 features the carbonyl-azetidine linkage at the pyridine 3-position, whereas CAS 1797044-04-2 positions the same linkage at the pyridine 4-position . This regioisomeric difference alters the dihedral angle between the pyridine ring and the azetidine carbonyl plane, which directly impacts the three-dimensional presentation of the triazole-phenyl pharmacophore to a binding pocket. In triazolyl-pyridyl kinase inhibitor patents (US 8,987,311), pyridine substitution position is a critical determinant of IRAK-4 inhibitory potency, with 3-substituted and 4-substituted regioisomers showing divergent selectivity profiles across the kinome [1].

Kinase inhibition GlyT1 modulation Regioisomer selectivity

1,2,3-Triazole N1-Phenyl Substitution: Pharmacophoric Differentiation from 1,2,4-Triazole and N2-Substituted Analogs

CAS 1797290-30-2 contains a 4-phenyl-1H-1,2,3-triazole (N1-substituted) directly linked to the azetidine ring, distinguishing it from 1,2,4-triazole-containing analogs such as CAS 2189434-77-1 . Published GlyT1 inhibitor data show that 1,2,3-triazole-containing compounds can achieve measurable transporter inhibition: the α-hydroxy-1,2,3-triazole 9b exhibited IC₅₀ = 8.0 µM against rat GlyT1, while structurally similar 9H-fluorene-1,2,3-triazoles in the same study were completely inactive [1]. The 4-phenyl substituent on the triazole of CAS 1797290-30-2 provides an additional aromatic moiety capable of π-stacking interactions not present in simpler 1,2,3-triazole-azetidine conjugates, which may enhance target engagement beyond the baseline 8.0 µM benchmark [1].

Glycine transporter 1 Triazole pharmacophore Click chemistry scaffold

Azetidine Ring as Conformational Restraint: Differentiating Scaffold Rigidity from Flexible-Chain Analogs

The azetidine four-membered ring in CAS 1797290-30-2 serves as a rigid spacer that conformationally restrains the triazole and pyridine carbonyl groups at a fixed dihedral angle, a deliberate design strategy validated in the GlyT1 field [1]. Varnes et al. (2020) demonstrated that constraining a series of GlyT1 inhibitors using azetidine rings produced potent analogs with pIC₅₀ values in the range of 6.5–9.2, while also modulating the rate of atropisomer interconversion—a property directly relevant to target residence time and in vivo pharmacology [1]. Compound 26 from this series elevated CSF glycine levels in vivo and matched Bitopertin (RG1678) in rat receptor occupancy studies [1]. In contrast, structurally related phenyl-substituted azetidine-1,2,4-triazole antibacterials lacking the carbonyl-pyridine extension showed only moderate antibacterial activity (MIC values in the µg/mL range against S. aureus and P. aeruginosa), underscoring that the full azetidine-carbonyl-pyridine-triazole architecture is required for potent CNS target engagement [2].

Conformational restriction GlyT1 inhibitor design Rotational isomerism

Optimal Research and Procurement Application Scenarios for CAS 1797290-30-2


GlyT1 Inhibitor SAR Expansion: Exploring Methoxy-Pyridine 3-Carbonyl Azetidine Chemotypes

CAS 1797290-30-2 is best deployed as a structural probe in GlyT1 inhibitor SAR programs seeking to explore chemical space beyond the published azetidine-based series [1]. The 2-methoxy-3-carbonyl substitution pattern is not represented in the 40-compound dataset reported by Varnes et al. (2020), making this compound a novel entry for probing how pyridine methoxy substitution and 3-position carbonyl connectivity affect GlyT1 potency and atropisomer kinetics. Researchers can benchmark activity against the known pIC₅₀ range of 6.5–9.2 for azetidine-based GlyT1 inhibitors [1].

Kinase Selectivity Profiling: Triazolyl-Pyridyl Chemical Probe with IRAK-4/FLT3 Relevance

Given the structural precedent of triazolyl-substituted pyridines as IRAK-4 kinase modulators (US Patent 8,987,311) [2] and the reported FLT3 inhibitory activity (IC₅₀ < 50 nM) of the 2-fluoro-4-carbonyl analog [3], CAS 1797290-30-2 serves as a regioisomeric comparator for kinome selectivity profiling. Its 3-position carbonyl-azetidine connectivity and methoxy substitution are predicted to shift kinase selectivity relative to the 4-carbonyl fluoro analog, providing a tool for identifying kinase targets sensitive to pyridine substitution geometry.

Physicochemical Property Benchmarking: High TPSA CNS-Penetrant Tool Compound

With a TPSA of 113.16 Ų—substantially higher than the 63.9 Ų of the fluoro analog [1]—CAS 1797290-30-2 provides a valuable benchmark for evaluating the relationship between polar surface area and CNS penetration within the azetidine-triazole-pyridine chemotype. This makes it suitable for parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 permeability studies, where it can serve as a high-TPSA control relative to lower-TPSA analogs. The methoxy oxygen introduces an additional H-bond acceptor not present in fluoro or unsubstituted analogs [1].

Combinatorial Library Synthesis: Click Chemistry-Compatible Azetidine-Triazole Scaffold

The 4-phenyl-1H-1,2,3-triazole moiety in CAS 1797290-30-2 is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, as evidenced by the general synthetic route used for related 1,2,3-triazole-azetidine compounds [2]. This synthetic accessibility supports the use of CAS 1797290-30-2 as a core scaffold for parallel library synthesis, where variation of the alkyne component (replacing phenyl with diverse aryl or heteroaryl groups) can generate focused libraries for phenotypic or target-based screening [2]. This is supported by the successful click chemistry approach used to prepare α-hydroxy-1,2,3-triazole GlyT1 inhibitors [2].

Quote Request

Request a Quote for 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.